

Derivatization of 4-Bromo-1-methyl-1H-imidazole for drug discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-imidazole

Cat. No.: B1270013

[Get Quote](#)

Anwendungshinweise und Protokolle: Derivatisierung von 4-Brom-1-methyl-1H-imidazol für die Wirkstoffentdeckung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einleitung

4-Brom-1-methyl-1H-imidazol ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie von großer Bedeutung ist. Die Präsenz eines Bromatoms am Imidazolring ermöglicht eine breite Palette von metallkatalysierten Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für die Synthese komplexer Moleküle und pharmazeutischer Wirkstoffe (APIs).^{[1][2]} Die Fähigkeit, den Imidazolkern an verschiedenen Positionen zu funktionalisieren, macht ihn zu einem wertvollen Grundgerüst für die Entwicklung neuartiger Therapeutika in Bereichen wie Onkologie, antimikrobielle und entzündungshemmende Therapien.^{[3][4]}

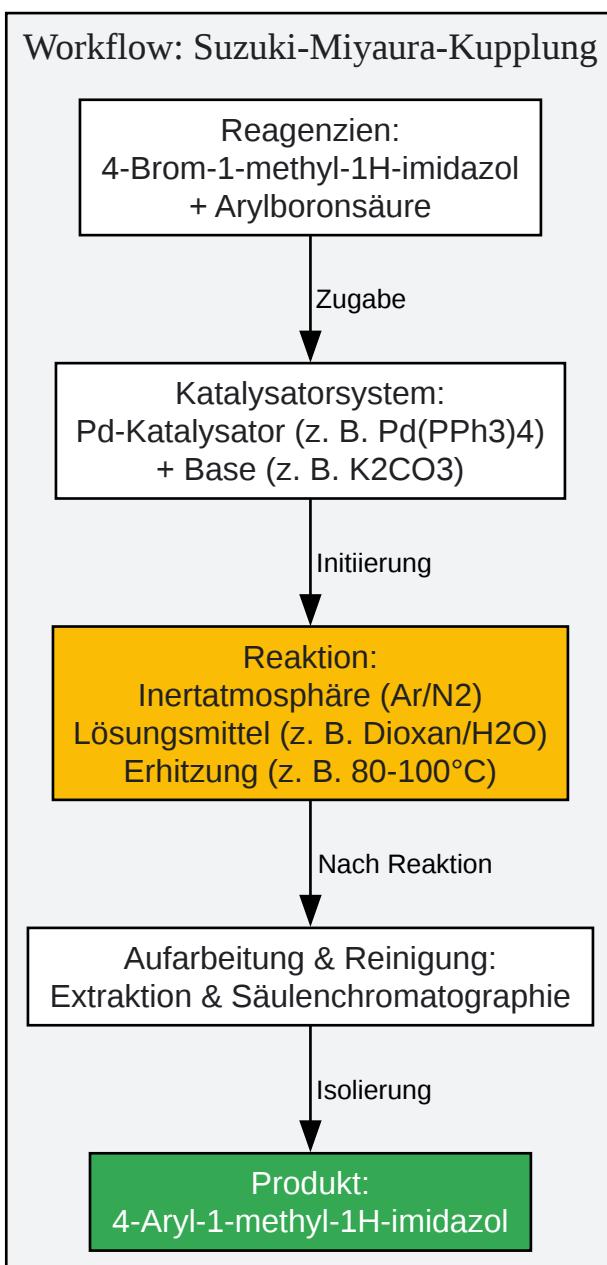
Dieses Dokument beschreibt detaillierte Protokolle für Schlüsselderivatisierungsreaktionen von 4-Brom-1-methyl-1H-imidazol, einschließlich Suzuki-Miyaura-Kupplung, Sonogashira-Kupplung und Buchwald-Hartwig-Aminierung, und fasst Daten zur biologischen Aktivität von Imidazolderivaten zusammen.

Wichtige Derivatisierungsstrategien

Die Brom-Substitution am C4-Kohlenstoff des 1-Methylimidazol-Rings ist ein idealer Ansatzpunkt für die Einführung molekularer Vielfalt durch Kreuzkupplungsreaktionen.

Palladium-katalysierte Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ist eine der effizientesten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, bei der typischerweise Aryl- oder Vinylboronsäuren mit Arylhalogeniden gekoppelt werden.^{[5][6]} Diese Reaktion zeichnet sich durch milde Reaktionsbedingungen und eine hohe Toleranz gegenüber funktionellen Gruppen aus.^[7]



[Click to download full resolution via product page](#)

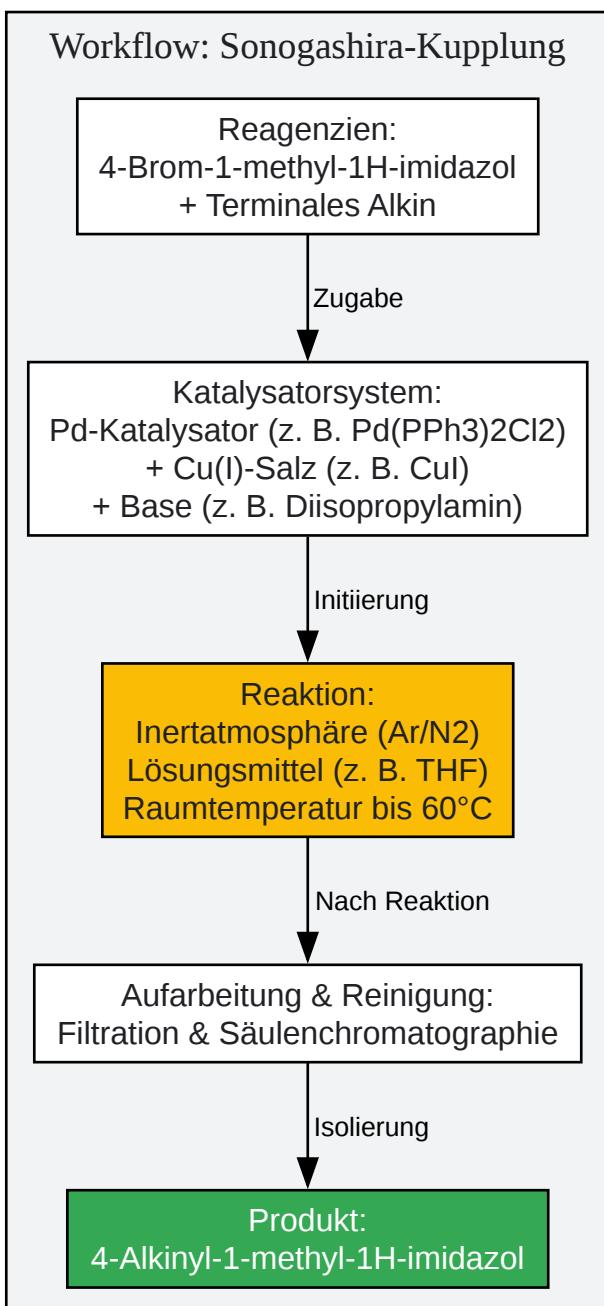
Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Experimentelles Protokoll: Synthese von 4-Aryl-1-methyl-1H-imidazol

- Vorbereitung: Ein Reaktionsgefäß wird unter Vakuum ausgeheizt und mit einem Inertgas (Argon oder Stickstoff) gefüllt.
- Reagenzien zugeben: In das Gefäß werden 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.), die entsprechende Arylborationssäure (1,2 Äquiv.), eine Base wie Kaliumcarbonat (2,0 Äquiv.) und ein Palladiumkatalysator wie Tetrakis(triphenylphosphin)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0,05 Äquiv.) gegeben.
- Lösungsmittel zugeben: Eine entgaste Mischung aus einem organischen Lösungsmittel (z. B. Dioxan oder Toluol) und Wasser (z. B. im Verhältnis 4:1) wird hinzugefügt.
- Reaktion: Die Mischung wird unter Inertgasatmosphäre für 12-24 Stunden auf 80-100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
- Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
- Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine Produkt zu erhalten.

Sonogashira-Kupplung

Die Sonogashira-Kupplung ermöglicht die Bildung einer $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ -Bindung zwischen einem Arylhalogenid und einem terminalen Alkin.^[8] Diese Reaktion wird typischerweise durch einen Palladium-Komplex und ein Kupfer(I)-Salz als Co-Katalysator katalysiert und ist grundlegend für die Synthese von konjugierten und starren Molekülstrukturen.^{[9][10]}



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Arbeitsablauf der Sonogashira-Kupplung.

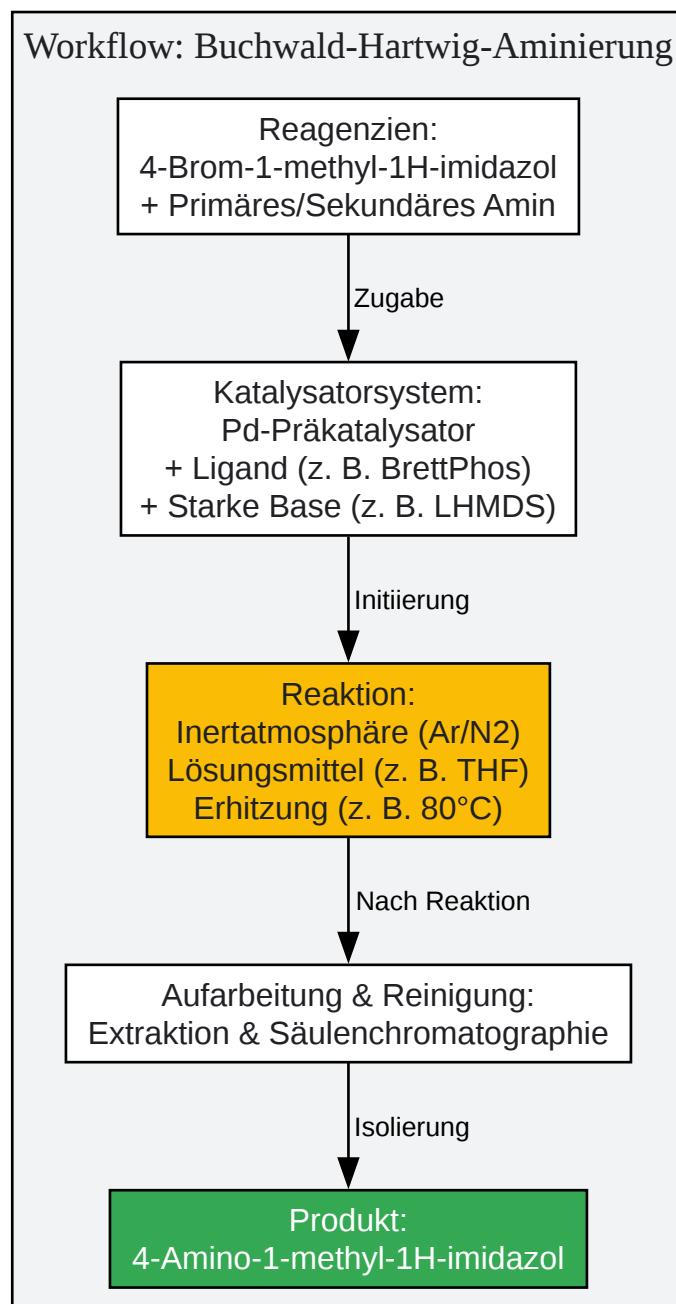
Experimentelles Protokoll: Synthese von 4-Alkinyl-1-methyl-1H-imidazol

- Vorbereitung: Ein Reaktionsgefäß wird unter Inertgasatmosphäre (Argon oder Stickstoff) vorbereitet.

- Reagenzien zugeben: Zu einer Lösung von 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.) in einem wasserfreien Lösungsmittel wie Tetrahydrofuran (THF) werden nacheinander der Palladiumkatalysator (z. B. $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0,05 Äquiv.), Kupfer(I)-iodid (CuI , 0,025 Äquiv.), eine Base wie Diisopropylamin (7,0 Äquiv.) und das terminale Alkin (1,1 Äquiv.) gegeben.[10]
- Reaktion: Die Mischung wird bei Raumtemperatur für 3-12 Stunden gerührt.[10] Der Fortschritt wird mittels DC oder LC-MS überwacht. Bei weniger reaktiven Substraten kann eine Erwärmung erforderlich sein.
- Aufarbeitung: Die Reaktionsmischung wird mit Diethylether verdünnt und durch ein Celite® Pad filtriert. Das Filtrat wird mit gesättigter Ammoniumchloridlösung, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen.[10]
- Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen aus Arylhalogeniden und Aminen.[11][12] Diese Methode ist besonders nützlich für die Synthese von Arylaminen, die über traditionelle Methoden wie die nukleophile aromatische Substitution schwer zugänglich sind.[13]



[Click to download full resolution via product page](#)

Abbildung 3: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.

Experimentelles Protokoll: Synthese von N-substituierten 4-Amino-1-methyl-1H-imidazolen

- Vorbereitung: In einem Handschuhfach oder unter einer strikten Inertgasatmosphäre wird ein Reaktionsgefäß vorbereitet.

- Reagenzien zugeben: In das Gefäß werden der Palladium-Präkatalysator (1-2 mol%), der entsprechende Ligand (1-2 mol%), 4-Brom-1-methyl-1H-imidazol (1,0 Äquiv.) und das Amin (1,2 Äquiv.) gegeben.[14]
- Lösungsmittel und Base zugeben: Wasserfreies THF wird zugegeben, gefolgt von einer starken, nicht-nukleophilen Base wie Lithium-Hexamethyldisilazid (LHMDS, 2,2 Äquiv.).[14]
- Reaktion: Das Reaktionsgefäß wird versiegelt und in einem auf 80 °C vorgeheizten Ölbad für 12-24 Stunden erhitzt.[14] Der Reaktionsfortschritt wird mittels LC-MS überwacht.
- Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig mit gesättigter wässriger Ammoniumchloridlösung gequencht. Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.
- Reinigung: Die vereinigten organischen Extrakte werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird mittels Säulenchromatographie gereinigt, um das Zielprodukt zu isolieren.

Biologische Anwendungen und quantitative Daten

Imidazolderivate zeigen ein breites Spektrum an biologischen Aktivitäten und wurden als potenzielle Wirkstoffe gegen verschiedene Krankheiten untersucht.[3][15] Dazu gehören unter anderem antikanzerogene, antimykotische und entzündungshemmende Eigenschaften.[4][16][17]

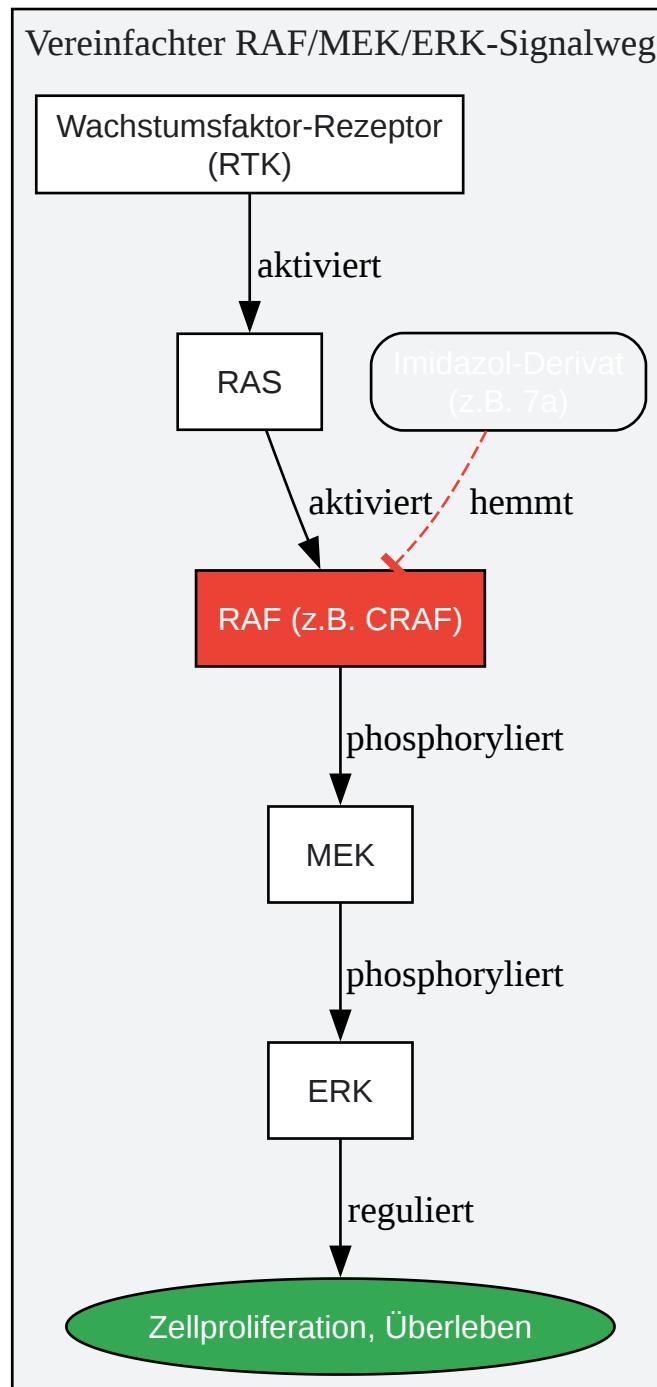
Eine Studie über Pyrimidin-4-yl-1H-imidazol-Derivate zeigte eine signifikante antiproliferative Aktivität gegen humane Melanom-Zelllinien, was auf eine Hemmung des RAF-Signalwegs hindeutet.[18]

Tabelle 1: Antiproliferative Aktivität ausgewählter Pyrimidinyl-Imidazol-Derivate[18]

Verbindung	Zelllinie A375P IC ₅₀ (μM)	Zelllinie WM3629 IC ₅₀ (μM)	CRAF-Kinase-Hemmung IC ₅₀ (μM)
7a	0.62	4.49	0.045
Sorafenib	3.32	9.07	0.027

Hinweis: Die Daten stammen von Pyrimidinyl-Imidazol-Derivaten und dienen zur Veranschaulichung des Potenzials des Imidazol-Grundgerüsts.[[18](#)]

Der CRAF-Inhibitor Sorafenib ist ein zugelassenes Medikament, das auf den RAF/MEK/ERK-Signalweg abzielt, der bei vielen Krebsarten, einschließlich Melanomen, dysreguliert ist. Die starke Aktivität von Derivat 7a unterstreicht das Potenzial von Imidazol-basierten Verbindungen als Kinase-Inhibitoren.[[18](#)]



[Click to download full resolution via product page](#)

Abbildung 4: Hemmung des RAF-Signalwegs durch Imidazol-Derivate.

Fazit

4-Brom-1-methyl-1H-imidazol ist ein äußerst wertvoller Baustein für die Wirkstoffentdeckung. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung, die Sonogashira-Kupplung und die Buchwald-Hartwig-Aminierung bieten robuste und vielseitige Methoden zur Synthese einer breiten Palette von Imidazolderivaten. Die Fähigkeit dieser Derivate, wichtige biologische Zielstrukturen wie Kinasen zu modulieren, macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Krebs und anderen schweren Erkrankungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Derivatization of 4-Bromo-1-methyl-1H-imidazole for drug discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270013#derivatization-of-4-bromo-1-methyl-1h-imidazole-for-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com